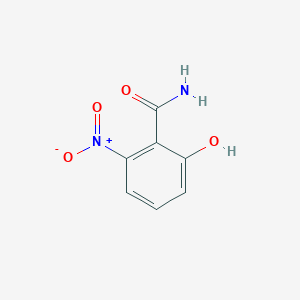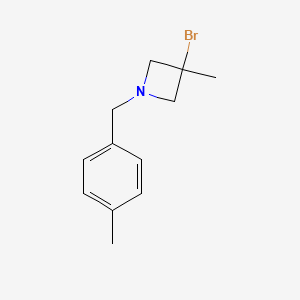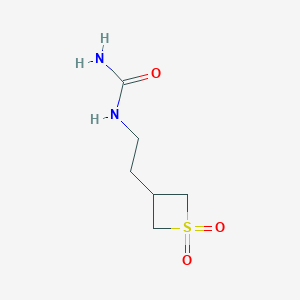![molecular formula C9H6ClNO2S B15231468 Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231468.png)
Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate is a heterocyclic compound that features a thieno[2,3-c]pyridine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting intermediate is then esterified using methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thieno[2,3-c]pyridine ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted thieno[2,3-c]pyridine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothieno[2,3-c]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity by forming hydrogen bonds and hydrophobic interactions with key residues . This inhibition can modulate various cellular pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thieno[2,3-c]pyridine-2-carboxylic acid derivatives
- Thieno[3,2-c]pyridine-2-carboxylate
- Pyridine-4-carboxylate derivatives
Uniqueness
Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate is unique due to its specific substitution pattern and electronic properties, which confer distinct reactivity and biological activity compared to other similar compounds . Its chlorine substitution and ester functionality make it a versatile intermediate for further chemical modifications.
Eigenschaften
Molekularformel |
C9H6ClNO2S |
|---|---|
Molekulargewicht |
227.67 g/mol |
IUPAC-Name |
methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)6-4-11-8(10)7-5(6)2-3-14-7/h2-4H,1H3 |
InChI-Schlüssel |
OJGCANMGXRDQBG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=C(C2=C1C=CS2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-2-iodobenzo[d]thiazole](/img/structure/B15231385.png)
![4,6-dichloro-2,3-dimethyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B15231386.png)








![tert-Butyl((1S,5R)-5-methyl-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B15231456.png)



